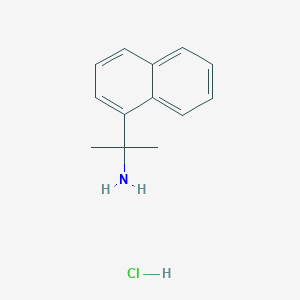
2-(Naphthalen-1-yl)propan-2-amine hydrochloride
Overview
Description
“2-(Naphthalen-1-yl)propan-2-amine hydrochloride” is also known as Methamnetamine . It is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 185.27 . It includes a naphthalene ring attached to a propan-2-amine group .Physical and Chemical Properties Analysis
The compound is typically a solid or liquid at room temperature . It has a melting point of 205-207°C .Scientific Research Applications
Environmental and Chemical Analysis
Detection and Analysis of Polychlorinated Naphthalenes : Polychlorinated naphthalenes (PCNs) are persistent organic pollutants with environmental and health concerns. Research has focused on developing analytical methods to evaluate PCNs in environmental samples, highlighting the need for continuous monitoring due to their toxicity and prevalence in various samples (Agunbiade et al., 2020).
Sources of Unintentionally Produced Polychlorinated Naphthalenes : This review provides an overview of the unintentional formation and emission of PCNs from industrial activities, underlining the importance of controlling these emissions to mitigate their environmental impact (Liu et al., 2014).
Medicinal Applications
Heterocyclic Naphthalimides in Medicinal Chemistry : Naphthalimide compounds, sharing a core structural similarity with naphthalene, exhibit a wide range of medicinal applications. They interact with various biological molecules, showing potential as anticancer, antibacterial, antifungal, and antiviral agents. The review discusses the synthesis, structure-activity relationships, and action mechanisms of naphthalimide derivatives, suggesting their growing importance in medicinal chemistry (Gong et al., 2016).
Biodegradation of Naphthalene : The degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, has significant environmental implications. Research on Pseudomonas putida ND6 outlines the pathways and potential of this bacterium in naphthalene degradation, highlighting its role in bioremediation efforts (Song et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride are the monoamine neurotransmitters: serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in regulating various physiological functions such as mood, sleep, attention, and the body’s natural reward system.
Mode of Action
This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . This means it promotes the release of these neurotransmitters into the synaptic cleft, the space between neurons, thereby increasing their concentration and enhancing the transmission of signals across the synapses.
Biochemical Pathways
The compound affects the biochemical pathways associated with the aforementioned neurotransmitters. By increasing their release, it influences the serotonergic, noradrenergic, and dopaminergic pathways , which are involved in mood regulation, alertness, and reward, respectively .
Result of Action
The increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft enhances the transmission of signals across the synapses. This can lead to various effects at the molecular and cellular levels, including changes in gene expression, neuron firing rates, and neural circuit patterns .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-naphthalen-1-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXOBTGYOUSMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


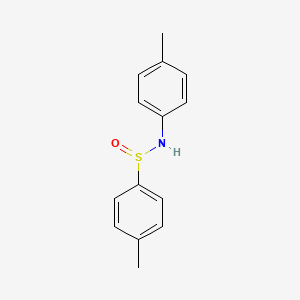


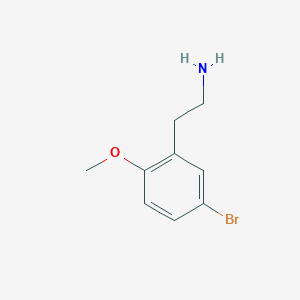

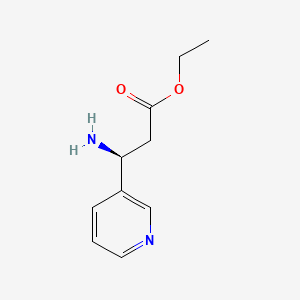
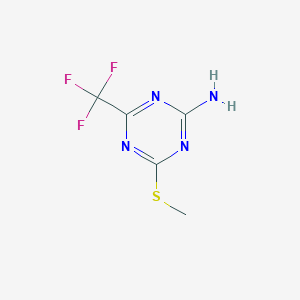
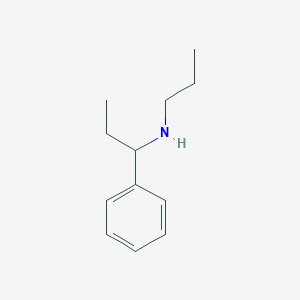
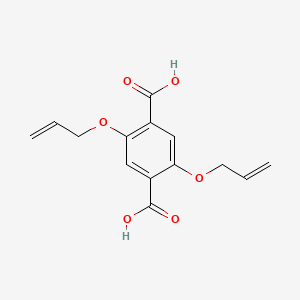

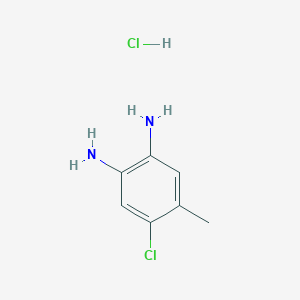
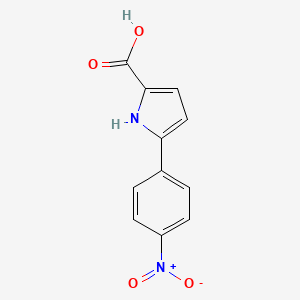
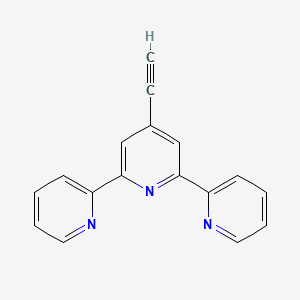
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6S)-, compd. with (2R)-2-amino-1-butanol (1:1)](/img/structure/B3242037.png)
